1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indole core substituted with an ethyl group and a thienyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 2-thienylacetaldehyde and ethylhydrazine, which undergo cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-2-(2-thienyl)-1H-indole-3-carboxylic acid.
Reduction: 1-Ethyl-2-(2-thienyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The indole core is known to interact with various biological targets, and the presence of the thienyl group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
1-Methyl-2-(2-thienyl)-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-(2-furyl)-1H-indole-3-carbaldehyde: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-2-(2-thienyl)-1H-indole-3-carboxylic acid: Oxidized form of the compound.
Uniqueness: 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
1-ethyl-2-thiophen-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-16-13-7-4-3-6-11(13)12(10-17)15(16)14-8-5-9-18-14/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYRDPZAYNPISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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